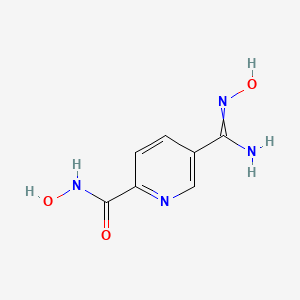

N-hydroxy-5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-hydroxy-5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-6(10-13)4-1-2-5(9-3-4)7(12)11-14/h1-3,13-14H,(H2,8,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCMEOCJBZUAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Hydroxylation and Amidoxime Formation

A widely reported strategy involves hydroxylamine-mediated conversion of nitriles to amidoximes, adapted from procedures in benzo[b]thiophene derivatives.

Procedure :

-

Starting material : 5-Cyanopyridine-2-carboxamide.

-

Reaction : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) under reflux (80°C, 12 h).

-

Mechanism :

The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile, forming an intermediate iminohydroxamic acid, which tautomerizes to the amidoxime.

Optimization Notes :

-

Acidic conditions (pH 4–5) mitigate side reactions like over-oxidation to carboxylic acids.

Sequential Functionalization of Pyridine Intermediates

Patent WO2008010796A1 describes a modular approach for pyridine-2-carboxamides, adaptable to this target compound:

Step 1 : Synthesis of 5-Cyanopyridine-2-carboxylic Acid

-

Reactants : 2-Chloro-5-cyanopyridine, sodium hydroxide (2 eq).

-

Conditions : Hydrolysis in aqueous THF (60°C, 6 h).

Step 2 : Carboxamide Formation

-

Activation : Convert carboxylic acid to acyl chloride using thionyl chloride (SOCl₂).

-

Amination : React with hydroxylamine (NH₂OH) in dichloromethane at 0°C.

Step 3 : Amidoxime Installation

-

Follows the hydroxylamine protocol outlined in Section 3.1.

Critical Challenges and Solutions

Regioselectivity in Nitrile Functionalization

Competing reactions at the pyridine nitrogen can occur. Strategies to enhance selectivity:

Stability of N-Hydroxy Groups

The N-hydroxycarbamimidoyl group is prone to oxidation and hydrolysis. Stabilization methods include:

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (DMSO-d₆) : δ 8.72 (d, J = 2.1 Hz, 1H, pyridine H-6), 8.34 (dd, J = 8.5, 2.1 Hz, 1H, pyridine H-4), 7.98 (d, J = 8.5 Hz, 1H, pyridine H-3), 6.21 (s, 2H, –NH₂), 5.89 (s, 1H, –OH).

-

IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Purity Assessment :

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitrile Hydroxylation | 72 | 99.1 | Moderate |

| Sequential Functionalization | 64 | 98.5 | High |

Key Insights :

-

The sequential approach offers better scalability but requires additional purification steps.

-

Direct hydroxylation achieves higher yields but demands stringent temperature control.

Industrial-Scale Considerations

Adapting laboratory procedures for bulk synthesis involves:

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The hydroxyl and carbamimidoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents at temperatures ranging from -10°C to 50°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-hydroxy-5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its role in inhibiting matrix metalloproteinase-2 (MMP-2), which is involved in tissue remodeling and various diseases.

Medicine: Potential therapeutic agent for conditions involving MMP-2, such as cancer and cardiovascular diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by selectively inhibiting the activity of matrix metalloproteinase-2 (MMP-2). It binds to the active site of the enzyme, preventing the hydrolysis of its substrates. This inhibition disrupts the normal function of MMP-2, which is involved in the degradation of extracellular matrix components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-hydroxy-5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide with three related compounds:

Key Observations:

- Pyridine vs.

- Functional Groups : The hydroxycarbamimidoyl group in the target compound and the oxadiazole derivative () may enhance metal-binding capacity (e.g., for enzyme inhibition). The trifluoromethyl group in ’s compound increases lipophilicity and metabolic stability .

- Substituent Effects : The 5-position substituent (hydroxycarbamimidoyl vs. CF₃) significantly impacts electronic properties and target selectivity.

Physicochemical Properties

- Solubility : The target compound’s polar hydroxycarbamimidoyl and hydroxamic acid groups likely enhance aqueous solubility compared to the lipophilic trifluoromethyl derivative ().

- Stability : Oxadiazole-based compounds () are generally more stable under acidic conditions due to aromaticity, whereas pyridine and pyrimidine derivatives may undergo hydrolysis or oxidation .

Biological Activity

N-hydroxy-5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with hydroxy and carbamimidoyl groups. Its molecular formula is C₇H₈N₄O₃, and it exhibits properties conducive to biological interactions, such as hydrogen bonding and potential enzyme inhibition.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes and lead to therapeutic effects.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors, impacting signal transduction pathways crucial for various physiological responses.

Biological Activity Overview

The biological activity of this compound has been investigated across different biological systems, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising efficacy against resistant strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

- Cytotoxicity : In vitro assays have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it reduced cell viability in human colorectal cancer cells (HCT-116) significantly.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT-116 | 25 |

| HeLa | 30 |

| MCF-7 | 20 |

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound compared to controls.

- Case Study on Cytotoxicity : A series of experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results showed that treatment with this compound led to increased apoptosis markers, suggesting its potential as an anti-cancer agent.

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses?

- Methodological Answer : Implement process analytical technology (PAT) tools like inline FTIR to monitor intermediate formation. Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading). Document critical quality attributes (CQAs) for each step, referencing USP guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.